Direct Head-to-Head PK Comparison: PI3K-IN-32 vs. Analog Compound 33 in Rats
In a direct comparative study, PI3K-IN-32 (compound 32) exhibited significantly superior pharmacokinetic properties in rats compared to its structural analog, compound 33. Specifically, PI3K-IN-32 demonstrated a 3.7-fold higher drug exposure (AUC) and a 4-fold lower plasma clearance rate, indicating a more favorable profile for achieving sustained target engagement in vivo [1].
| Evidence Dimension | In Vivo Pharmacokinetics in Rats (IV, 5 mg/kg) |
|---|---|
| Target Compound Data | AUC: 167 h*μmol/L; CL: 77 mL/hr/kg; Vss: 0.91 L/kg; T1/2: 9.6 hr |
| Comparator Or Baseline | Compound 33: AUC: 45 h*μmol/L; CL: 310 mL/hr/kg; Vss: 5.8 L/kg; T1/2: 13 hr |
| Quantified Difference | 3.7-fold higher AUC; 4.0-fold lower CL; 6.4-fold lower Vss |
| Conditions | Male Sprague-Dawley rats; intravenous (IV) bolus administration at a dose of 5 mg/kg; data presented as mean (range). |
Why This Matters
This data is critical for researchers planning in vivo efficacy studies, as it provides a quantifiable basis for selecting PI3K-IN-32 over compound 33 for better systemic exposure and lower clearance, reducing the required dose or dosing frequency to achieve target coverage.
- [1] J Med Chem. 2016 Jul 1;59(13):6531–6546. Table 5: In vivo pharmacokinetic parameters of 32 and 33 in rats following IV administration of 5 mg/kg. PMC5100899. View Source
